molecular formula C22H17BO2 B13076116 (4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid

(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid

Cat. No.: B13076116
M. Wt: 324.2 g/mol
InChI Key: PHTHDGVFFOKUHT-UHFFFAOYSA-N
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Description

(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C22H17BO2 and a molecular weight of 324.18 g/mol . It is a boronic acid derivative, which is commonly used in organic synthesis and material science research. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-1-phenylnaphthalene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques, such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Toluene, DMF, or ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.

    Naphthylboronic Acid: Another boronic acid derivative with a naphthalene ring, used in organic synthesis.

    Biphenylboronic Acid: A boronic acid with two phenyl rings, used in the synthesis of biaryl compounds.

Uniqueness

(4-(4-Phenylnaphthalen-1-yl)phenyl)boronic acid is unique due to its specific structure, which combines a naphthalene ring with a phenylboronic acid moiety. This structure imparts unique electronic and steric properties, making it particularly useful in the synthesis of complex organic molecules and materials .

Properties

Molecular Formula

C22H17BO2

Molecular Weight

324.2 g/mol

IUPAC Name

[4-(4-phenylnaphthalen-1-yl)phenyl]boronic acid

InChI

InChI=1S/C22H17BO2/c24-23(25)18-12-10-17(11-13-18)20-15-14-19(16-6-2-1-3-7-16)21-8-4-5-9-22(20)21/h1-15,24-25H

InChI Key

PHTHDGVFFOKUHT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4)(O)O

Origin of Product

United States

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